molecular formula C3H9O6P B7824896 Glycerophosphoric acid CAS No. 27082-31-1

Glycerophosphoric acid

Cat. No.: B7824896
CAS No.: 27082-31-1
M. Wt: 172.07 g/mol
InChI Key: AWUCVROLDVIAJX-UHFFFAOYSA-N
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Description

Glycerophosphoric acid is an organic compound that plays a crucial role in various biological and chemical processes. It is a derivative of glycerol, where one of the hydroxyl groups is esterified with phosphoric acid. This compound is a key intermediate in the metabolism of lipids and is involved in the synthesis of glycerophospholipids, which are essential components of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerophosphoric acid can be synthesized through the esterification of glycerol with phosphoric acid. This reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting glycerol with a phosphate source, such as phosphoric acid or a phosphate salt. The reaction is conducted in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Glycerophosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Glycerophosphoric acid is unique due to its specific role in the synthesis of glycerophospholipids and its involvement in both glycolysis and gluconeogenesis pathways. Its ability to act as a phosphate donor and participate in various biochemical reactions makes it a versatile compound in both biological and industrial contexts .

Properties

IUPAC Name

2,3-dihydroxypropyl dihydrogen phosphate
Source PubChem
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InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AWUCVROLDVIAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9O6P
Source PubChem
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Related CAS

126-95-4 (mono-calcium salt), 1555-56-2 (di-hydrochloride salt), 17603-42-8 (unspecified hydrochloride salt), 28917-82-0 (unspecified calcium salt), 927-20-8 (mono-magnesium salt)
Record name Alpha-glycerophosphoric acid
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DSSTOX Substance ID

DTXSID6023105
Record name alpha-Glycerophosphoric acid
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Molecular Weight

172.07 g/mol
Source PubChem
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Physical Description

Absolute acid: Clear syrupy liquid; [Merck Index]
Record name Glycerophosphoric acid
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CAS No.

57-03-4
Record name DL-α-Glycerol phosphate
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Record name Alpha-glycerophosphoric acid
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Record name Glycerophosphoric acid
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Record name 1,2,3-Propanetriol, 1-(dihydrogen phosphate)
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Record name alpha-Glycerophosphoric acid
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Record name 2,3-hydroxy-1-propyl dihydrogen phosphate
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Record name GLYCERYL 1-PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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